2,4-Octadienal, (E,Z)-
Description
Contextualizing α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are organic compounds containing a carbonyl group and a carbon-carbon double bond. fiveable.me The defining feature of these molecules is the conjugation of the double bond with the aldehyde group. nih.gov This conjugation creates a system of connected p-orbitals, allowing for the delocalization of electron density. libretexts.org The carbonyl group contains a nucleophilic oxygen and an electrophilic carbon; however, the β-carbon also becomes an electrophilic center due to resonance. brainkart.com This electronic characteristic makes α,β-unsaturated aldehydes susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). brainkart.com
The reactivity of α,β-unsaturated aldehydes is a cornerstone of many organic synthesis reactions. For instance, they are key intermediates in the formation of enones through the dehydration of aldol (B89426) products. fiveable.me Their ability to participate in conjugate addition reactions allows for the formation of new carbon-carbon bonds, making them valuable building blocks for more complex molecules. fiveable.mefiveable.me
Significance of (E,Z)-2,4-Octadienal as a Model Conjugated Dienal
2,4-Octadienal (B1147779), with the chemical formula C8H12O, is an eight-carbon chain aldehyde with two double bonds at the second and fourth positions. ontosight.ai The "(E,Z)-" designation specifies the stereochemistry of the double bonds, with the C2 double bond having a trans (E) configuration and the C4 double bond having a cis (Z) configuration. This particular isomer is a colorless to pale yellow liquid. ontosight.ai
This compound serves as an important model for studying conjugated dienals due to its presence in various biological systems and its role in the flavor and aroma of certain foods. For example, its isomer, (E,E)-2,4-octadienal, has been identified in a variety of foods including roasted beef, various fish, and some fruits and vegetables. chemicalbook.com The study of (E,Z)-2,4-octadienal and its isomers provides insight into the chemical transformations that occur during food processing and storage, particularly the oxidation of lipids.
Overview of Current Research Landscape and Gaps
Current research on 2,4-octadienal and other conjugated dienals is multifaceted. Studies have explored their chemical reactivity, particularly in the context of organic synthesis and atmospheric chemistry. aphrc.orgkochi-tech.ac.jp The biological activities of these compounds have also been a focus, with investigations into their antimicrobial properties. ontosight.ai In food science, significant research has been conducted on the formation of these aldehydes from the oxidation of polyunsaturated fatty acids and their contribution to the flavor profiles of various foods. researchgate.net
Despite the existing body of research, there are still gaps in our understanding. The stereoselective synthesis of specific isomers, such as (E,Z)-2,4-octadienal, remains a challenge, as current methods often favor the more thermodynamically stable (E,E) isomer. vulcanchem.com Further research is needed to develop efficient synthetic routes to access specific stereoisomers for more detailed study. Additionally, while the general reactivity of conjugated dienals is understood, the specific reaction pathways and mechanisms of individual isomers like (E,Z)-2,4-octadienal in complex biological and environmental systems warrant further investigation. A deeper understanding of the structure-activity relationships among different isomers will also be crucial for harnessing their potential applications.
Chemical Profile of (E,Z)-2,4-Octadienal
| Identifier | Value | Source |
| CAS Number | 33819-10-2 | scent.vn |
| Molecular Formula | C8H12O | scent.vn |
| Molecular Weight | 124.18 g/mol | scent.vn |
| Boiling Point (est.) | 201°C | scent.vn |
| Melting Point | -5°C to 0°C | ontosight.ai |
| Calculated Physical Properties | Value | Unit | Source |
| Standard Gibbs free energy of formation | 77.40 | kJ/mol | chemeo.com |
| Enthalpy of formation at standard conditions (gas) | -59.59 | kJ/mol | chemeo.com |
| Enthalpy of fusion at standard conditions | 19.17 | kJ/mol | chemeo.com |
| Enthalpy of vaporization at standard conditions | 40.04 | kJ/mol | chemeo.com |
| Log10 of Water solubility | -2.16 | mol/l | chemeo.com |
| Octanol/Water partition coefficient (logPoct/wat) | 2.098 | chemeo.com | |
| Critical Pressure | 3059.17 | kPa | chemeo.com |
| Normal Boiling Point Temperature | 439.42 | K | chemeo.com |
| Critical Temperature | 627.33 | K | chemeo.com |
| Normal melting (fusion) point | 211.76 | K | chemeo.com |
| Critical Volume | 0.461 | m³/kmol | chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33819-10-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.182 |
Purity |
95% min. |
Synonyms |
2E,4Z-Octadienal |
Origin of Product |
United States |
Natural Occurrence and Formation Mechanisms
Ubiquitous Presence in Biological Matrices and Natural Products
(E,Z)-2,4-Octadienal is a volatile organic compound identified across a diverse range of biological systems. Its presence has been documented in various plants, animals, and marine organisms, often contributing to their characteristic aroma profiles.
Identification in Plant-Derived Systems
The compound has been detected in several types of plant-based foods. Research has identified related aldehydes in numerous vegetables, including broccoli, cabbages, and cauliflowers. foodb.ca While the (E,E) isomer is noted in fruits, nuts, and tea, the general class of 2,4-alkadienals is a known constituent of many plant products. foodb.canih.gov For instance, 2,4-hexadienal, a structurally similar compound, is found in olives, tomatoes, and strawberries. nih.gov The essential oil of some Eucalyptus species has been found to contain 2,6-octadienal, a positional isomer. mdpi.com
Table 1: Examples of 2,4-Alkadienals in Plant-Derived Systems
| Plant Source | Compound Class/Related Compound | Reference |
|---|---|---|
| Broccoli, Cabbage | (E,Z)-2,4-heptadienal | foodb.ca |
| Fruits, Nuts, Tea | (E,E)-2,4-Octadienal | foodb.ca |
| Olives, Tomatoes | 2,4-Hexadienal, (E,E)- | nih.gov |
| Eucalyptus | 2,6-Octadienal | mdpi.com |
Detection in Animal and Marine Organism Samples
(E,Z)-2,4-Octadienal and its isomers are commonly found in animal and marine products, typically as a result of lipid degradation. The (E,E) isomer has been identified in fish and milk products. hmdb.ca Cooked meats such as beef and mutton are also known sources of 2,4-octadienal (B1147779). nih.govnist.gov In the marine environment, 2,4-octadienal has been reported in marine diatoms, including Thalassiosira gravida, Thalassiosira rotula, and Skeletonema costatum. nih.govthegoodscentscompany.com
Table 2: Detection of 2,4-Octadienal in Animal and Marine Organisms
| Organism/Product | Specific Isomer/Compound | Reference |
|---|---|---|
| Fish | (E,E)-2,4-Octadienal | hmdb.ca |
| Milk Products | (E,E)-2,4-Octadienal | hmdb.ca |
| Cooked Mutton | 2,4-Octadienal | nist.gov |
| Cooked Beef | 2,4-Hexadienal, (E,E)- | nih.gov |
| Marine Diatoms | 2,4-Octadienal | nih.govthegoodscentscompany.com |
Occurrence in Microbial and Insect-Related Volatilomes
Volatile organic compounds are produced by a wide array of microorganisms, including fungi and bacteria, as part of their metabolism. nih.gov While the production of a broad spectrum of volatiles by microbes is well-established, specific documentation for (E,Z)-2,4-Octadienal is less common. However, closely related compounds have been identified in the chemical profiles of insects. For example, (E,Z)-2,4-decadienal, a longer-chain analogue, has been detected in the scent gland secretions of the stink bug Pallantia macunaima. researchgate.net Such aldehydes often function as semiochemicals, which are molecules used for communication, and can act as alarm or aggregation pheromones. plantprotection.pl
Mechanistic Pathways of Formation in Food and Biological Systems
The primary pathway for the formation of (E,Z)-2,4-Octadienal in biological and food systems is through the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process, known as lipid peroxidation, can be initiated by both enzymatic and non-enzymatic mechanisms.
Lipid Peroxidation and Degradation of Polyunsaturated Fatty Acids (PUFAs)
(E,Z)-2,4-Octadienal is a secondary product formed during the autoxidation of PUFAs. nih.gov These fatty acids, which contain multiple double bonds, are susceptible to attack by reactive oxygen species, leading to a chain reaction that breaks down the lipid molecules into a variety of smaller, often volatile, compounds.
The key precursors for the formation of C8 aldehydes like 2,4-octadienal are ω-6 polyunsaturated fatty acids, particularly linoleic acid and arachidonic acid. nih.gov The degradation of these fatty acids yields hydroperoxide intermediates, which then cleave to form various aldehydes. The specific stereochemistry of the resulting dienal, such as the (E,Z) configuration, is dependent on the structure of the initial PUFA and the specific hydroperoxide isomer formed during the oxidation process. This process is accelerated by factors such as heat, which is why these compounds are significant in cooked and fried foods. nih.govresearchgate.net
In many biological tissues, especially in plants, the initial step of lipid peroxidation is catalyzed by the enzyme lipoxygenase (LOX). researchgate.net LOX enzymes introduce an oxygen molecule into polyunsaturated fatty acids in a specific position and with a specific stereochemistry, forming fatty acid hydroperoxides.
These hydroperoxides are often unstable and can be further cleaved, either non-enzymatically or by another enzyme called hydroperoxide lyase (HPL), to generate aldehydes. researchgate.net It has been demonstrated that the LOX-initiated degradation of unsaturated fatty acids is responsible for the formation of various volatile compounds. For instance, in raw potatoes, the action of LOX on PUFAs leads to the production of compounds like (E,Z)-2,4-decadienal. researchgate.net Similarly, enzymatic pathways involving LOX have been proposed for the formation of (E,Z)-2,4-decadienal from linoleic and arachidonic acids in algae and fungi. researchgate.net This enzymatic process is a major contributor to the generation of (E,Z)-2,4-Octadienal and other related volatile aldehydes in many biological systems.
Non-Enzymatic Autooxidation and Hydroperoxide Decomposition
The formation of (E,Z)-2,4-Octadienal is often initiated by the non-enzymatic autooxidation of polyunsaturated fatty acids, particularly linoleic acid. This process begins with the abstraction of a hydrogen atom from the methylene (B1212753) group between two double bonds, leading to the formation of a fatty acid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen atom from another fatty acid molecule to yield a hydroperoxide.
Linoleic acid, a common omega-6 fatty acid, is a primary precursor. Its autooxidation leads to the formation of various hydroperoxides, including 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). The subsequent decomposition of these hydroperoxides is a critical step in the generation of volatile aldehydes.
The decomposition of 9-HPODE, through a process known as Hock cleavage, is a key pathway to the formation of (E,Z)-2,4-Octadienal. This reaction involves the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of an aldehyde and other products.
Table 1: Key Precursors and Intermediates in the Non-Enzymatic Formation of (E,Z)-2,4-Octadienal
| Compound | Role |
| Linoleic Acid | Primary precursor fatty acid |
| 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) | Key hydroperoxide intermediate |
| Peroxyl Radical | Reactive oxygen species involved in propagation |
Formation during Food Processing and Storage
The conditions inherent in food processing and storage, such as exposure to heat, light, and oxygen, can significantly accelerate the autooxidation of lipids, leading to the formation of (E,Z)-2,4-Octadienal. This compound has been identified as a volatile component in a variety of food products.
For instance, the heating of edible oils rich in linoleic acid, such as soybean and palm oils, can lead to the generation of (E,Z)-2,4-Octadienal. nih.gov The presence of this aldehyde can contribute to the development of off-flavors, often described as "rancid" or "stale," in fried foods and other processed products during storage. researchgate.net The degradation of other related aldehydes, such as (E,E)-2,4-decadienal, can also contribute to the complex flavor changes observed in stored foods. researchgate.net
Table 2: Examples of Food Categories where 2,4-Alkadienals are Formed
| Food Category | Contributing Factors |
| Fried Foods | High temperatures, presence of oxygen |
| Processed Meats | Lipid oxidation during storage and processing |
| Edible Oils | Autooxidation during storage, especially with light exposure |
Role as a Volatile Metabolite in Biological Interactions
Beyond its role in food chemistry, (E,Z)-2,4-Octadienal and other volatile organic compounds (VOCs) play crucial roles in biological interactions. nih.gov Plants, for example, produce a diverse array of VOCs in response to environmental stimuli, including herbivory and pathogen attack. nih.gov These volatile signals can mediate interactions between plants and insects, as well as between different plants. nih.govnih.gov
While direct evidence for (E,Z)-2,4-Octadienal as a specific signaling molecule in plant-plant or plant-insect interactions is an area of ongoing research, the broader class of "green leaf volatiles," which includes various aldehydes and alcohols derived from fatty acid oxidation, is known to be involved in inducing defense responses in neighboring plants. nih.gov These compounds can act as airborne signals, priming the defenses of nearby plants against potential threats. nih.gov
The formation of such volatile metabolites is often initiated by enzymatic processes within the plant, such as the action of lipoxygenases on fatty acids. mdpi.comnih.gov This enzymatic oxidation leads to the production of hydroperoxides, which are then further metabolized to a variety of volatile compounds, contributing to the plant's chemical communication arsenal.
Biosynthetic and Metabolic Pathways
Elucidation of Biosynthetic Routes in Organisms
The biosynthesis of (E,Z)-2,4-octadienal is primarily linked to the oxidative degradation of polyunsaturated fatty acids. This process is a key part of the lipoxygenase (LOX) pathway, which is active in plants, algae, and fungi in response to tissue damage or stress.
The principal precursor for the biosynthesis of C8 aldehydes, including 2,4-octadienal (B1147779), is linoleic acid (18:2). The process is initiated by the enzymatic oxygenation of linoleic acid to form hydroperoxy fatty acids.
The key intermediates in this pathway are specific hydroperoxides of linoleic acid. The formation of C8 compounds is dependent on the initial position of oxygen insertion by lipoxygenase. While the 13-hydroperoxide of linoleic acid leads to the formation of C6 aldehydes, it is the hydroperoxidation at the C-12 position that is implicated in the generation of C8 aldehydes. The primary intermediate leading to 2,4-octadienal is believed to be 12-hydroperoxy-octadeca-9,10-dienoic acid .
The generation of these hydroperoxides is a critical step, as their subsequent cleavage determines the final aldehyde product.
| Precursor | Intermediate Compound | Resulting Aldehyde Class |
| Linoleic Acid | 13-Hydroperoxy-octadecadienoic acid (13-HPODE) | C6 Aldehydes (e.g., Hexanal) |
| Linoleic Acid | 12-Hydroperoxy-octadeca-9,10-dienoic acid | C8 Aldehydes (e.g., 2,4-Octadienal) |
| Linolenic Acid | 9-Hydroperoxy-octadecatrienoic acid (9-HPOT) | C9 Aldehydes (e.g., Nonenals) |
Two main classes of enzymes are essential for the production of 2,4-octadienal from linoleic acid: Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL).
Lipoxygenases (LOX): These enzymes catalyze the initial step of the pathway, which is the dioxygenation of polyunsaturated fatty acids like linoleic acid. nih.gov LOX enzymes exhibit positional specificity, inserting molecular oxygen at different points on the fatty acid backbone. jmaps.in To produce the C8 aldehyde precursor, a LOX with activity that leads to the formation of a 12-hydroperoxide is required.
Hydroperoxide Lyases (HPL): Following the formation of the fatty acid hydroperoxide, HPLs catalyze the cleavage of the C-C bond adjacent to the hydroperoxy group. acs.org These enzymes are part of the cytochrome P450 family (specifically CYP74). researchgate.net The specificity of the HPL determines the chain length of the resulting aldehyde. An HPL that specifically cleaves the 12-hydroperoxide of linoleic acid would yield an eight-carbon aldehyde, such as 2,4-octadienal, and a corresponding C10 oxo-acid. mdpi.com HPLs can have specificity for 9-hydroperoxides, 13-hydroperoxides, or both, which in turn dictates the profile of volatile aldehydes produced by the organism. nih.gov
The coordinated action of LOX and HPL provides a rapid mechanism for organisms, particularly plants, to produce volatile aldehydes in response to stimuli.
| Enzyme Class | Specific Enzyme Type | Role in Pathway | Substrate | Product |
| Lipoxygenase (LOX) | 12-Lipoxygenase | Dioxygenation of fatty acid | Linoleic Acid | 12-Hydroperoxy-octadeca-9,10-dienoic acid |
| Hydroperoxide Lyase (HPL) | C12/C8-specific HPL | Cleavage of hydroperoxide | 12-Hydroperoxy-octadeca-9,10-dienoic acid | (E,Z)-2,4-Octadienal + 10-Oxodecanoic acid |
Biotransformation and Biodegradation Studies (Non-Human)
The biotransformation and biodegradation of α,β-unsaturated aldehydes like 2,4-octadienal are crucial detoxification mechanisms in microorganisms. These pathways convert the reactive aldehyde into less toxic, more easily metabolized substances.
Microorganisms employ several enzymatic strategies to degrade and detoxify α,β-unsaturated aldehydes. The primary mechanisms involve the reduction of the carbon-carbon double bond or the oxidation of the aldehyde group.
One key class of enzymes involved is the ene-reductases . These enzymes, often belonging to the Old Yellow Enzyme family of flavin-dependent oxidoreductases, catalyze the hydrogenation of the activated C=C double bond of α,β-unsaturated aldehydes. asm.org This reduction eliminates the electrophilic character of the β-carbon, significantly reducing the compound's reactivity and toxicity. For instance, YhfK, an ene-reductase in Listeria monocytogenes, has been shown to protect the bacterium against various toxic α,β-unsaturated aldehydes by reducing the C=C double bond. asm.org
Another important enzymatic activity is the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs) . This conversion results in a less reactive carboxylic acid that can be further metabolized through pathways like beta-oxidation.
While specific pathways for (E,Z)-2,4-octadienal are not extensively detailed, the microbial transformation of α,β-unsaturated aldehydes is generally understood to proceed via detoxification reactions. Fungi and bacteria have been shown to biotransform various aldehydes. jmaps.innih.gov
In some microbes, the degradation pathway may involve a two-step process:
Reduction of the Aldehyde: The aldehyde group is first reduced to an alcohol by an alcohol dehydrogenase or a similar reductase. This converts the dienal to a dienol (2,4-octadien-1-ol).
Reduction of the Double Bonds: The double bonds of the resulting unsaturated alcohol can then be saturated by ene-reductases.
Alternatively, the pathway can be initiated by the reduction of one of the C=C double bonds, as described above, followed by the oxidation or reduction of the aldehyde group. For example, some fungi are known to transform trans-cinnamaldehyde, another α,β-unsaturated aldehyde, into the less toxic 3-phenyl-2-propenol via an aldehyde reductase. asm.org Similar mechanisms are expected to apply to the degradation of 2,4-octadienal in various microbial species.
Chemical Synthesis and Reactivity Studies
Methodologies for Laboratory Synthesis of 2,4-Octadienal (B1147779) Isomers
The controlled synthesis of specific isomers of 2,4-octadienal, particularly the (E,Z)-isomer, requires precise control over the formation of the two double bonds. Various strategies have been developed to achieve this, ranging from stereoselective olefination reactions to metal-catalyzed cross-couplings and rearrangements.
The stereoselective construction of the 1,3-diene moiety is crucial for synthesizing the (E,Z)-isomer. Modern synthetic methods offer several pathways to achieve this with high fidelity. nih.gov Transition-metal-catalyzed cross-coupling reactions, olefination methods, and rearrangements of enynes or alkynes are primary approaches. nih.gov
One notable method for generating functionalized (E,Z)-1,3-dienals involves a Rhodium(I)-catalyzed tandem Claisen rearrangement and stereoselective hydrogen transfer. nih.govorganic-chemistry.org This process starts from propargyl vinyl ethers and proceeds through a six-membered cyclic intermediate, which establishes the Z-stereochemistry of the first double bond. A subsequent protodemetalation step sets the E-stereochemistry of the second double bond, yielding the (E,Z)-dienal with high atom economy. nih.govorganic-chemistry.org
Other powerful techniques for the stereoselective synthesis of conjugated dienes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples stereodefined vinyl halides with vinylborane (B8500763) reagents, making it a reliable method for building the diene backbone with predefined stereochemistry. nih.gov
Heck Reaction: The palladium-catalyzed coupling of vinyl bromides with alkenes also provides a potent route to conjugated dienes. nih.gov
Olefination Reactions: Methods like the Wittig reaction and its variants are instrumental in forming the carbon-carbon double bonds of the diene system. nih.gov
These strategies are summarized in the table below.
| Synthetic Method | Description | Stereochemical Control | Key Features |
| Rh(I)-Catalyzed Tandem Rearrangement | A tandem Claisen rearrangement/hydrogen transfer of propargyl vinyl ethers. nih.govorganic-chemistry.org | The Z-double bond is formed via a cyclic intermediate, and the E-double bond via protodemetalation. nih.gov | High atom economy; minimal waste. nih.gov |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of a vinyl halide and a vinylborane. nih.gov | Stereochemistry is retained from the pre-functionalized starting materials. | Reliable and versatile for complex dienes. |
| Heck Reaction | Pd-catalyzed coupling of a vinyl bromide with an alkene. nih.gov | Can be controlled by catalyst and reaction conditions. | Effective for C-C bond formation. |
Oxidation reactions are a key step in many synthetic routes to dienals, typically involving the conversion of a corresponding dienol (a diene with a primary alcohol group) to the aldehyde. The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid or undesired side reactions at the double bonds.
Common oxidizing agents for the conversion of allylic or dienyl alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). These reagents are known for their mild conditions and high chemoselectivity for oxidizing primary alcohols to aldehydes without affecting the diene system.
A more advanced strategy involves the direct dehydrogenation of enals to form dienals. For instance, a palladium-catalyzed γ,δ-dehydrogenation of enals using molecular oxygen as the oxidant has been shown to produce (E,E)-dienals with complete stereoselectivity. researchgate.net While this specific method yields the (E,E)-isomer, similar principles could potentially be adapted for other isomers through precursor design.
Condensation and coupling reactions are fundamental to building the carbon skeleton of 2,4-octadienal. Olefination reactions, which form a carbon-carbon double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion, are particularly important.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that employs a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction is highly valued for its predictability and stereochemical control. The standard HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups, can provide (Z)-olefins with excellent selectivity. nrochemistry.com By strategically applying these variations in a sequential manner, one could construct the (E,Z)-diene system of 2,4-octadienal.
The Wittig reaction , which utilizes a phosphonium (B103445) ylide, is another cornerstone of olefination chemistry. wikipedia.orgorganic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orglibretexts.org This dichotomy allows for the targeted synthesis of either the (E) or (Z) double bond within the dienal structure.
| Reaction | Reagents | General Stereochemical Outcome |
| Horner-Wadsworth-Emmons (HWE) | Aldehyde/Ketone + Phosphonate (B1237965) Carbanion wikipedia.org | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |
| Still-Gennari (HWE variant) | Aldehyde + Electron-withdrawing phosphonate nrochemistry.com | Predominantly (Z)-alkene nrochemistry.com |
| Wittig Reaction (Non-stabilized ylide) | Aldehyde/Ketone + Non-stabilized Ylide organic-chemistry.org | Predominantly (Z)-alkene organic-chemistry.org |
| Wittig Reaction (Stabilized ylide) | Aldehyde/Ketone + Stabilized Ylide organic-chemistry.org | Predominantly (E)-alkene organic-chemistry.org |
Fundamental Chemical Reactivity and Transformation Mechanisms
The reactivity of (E,Z)-2,4-octadienal is governed by its conjugated π-system, which includes two double bonds and a carbonyl group. This extended conjugation creates multiple electrophilic sites, leading to complex reactivity patterns.
As an α,β-unsaturated aldehyde, 2,4-octadienal is susceptible to nucleophilic attack. However, the extended conjugation means that addition can occur at several positions. Nucleophiles can attack the carbonyl carbon (1,2-addition), the β-carbon (1,4-conjugate addition), or the δ-carbon (1,6-conjugate addition). acs.orgwikipedia.org
The competition between these addition pathways is influenced by several factors, including the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions (kinetic vs. thermodynamic control).
1,2-Addition: Hard nucleophiles, such as organolithium reagents, tend to attack the highly electrophilic carbonyl carbon directly. This is often the kinetically favored pathway. makingmolecules.com
1,4-Addition (Michael Addition): Softer nucleophiles, like cuprates or enamines, typically favor conjugate addition to the β-carbon. This pathway often leads to the more thermodynamically stable product. wikipedia.org
1,6-Addition: In extended conjugated systems like dienals, nucleophilic attack can also occur at the terminal δ-carbon. The regioselectivity between 1,4- and 1,6-addition can be controlled, for example, through the use of specific organocatalysts which can direct the nucleophile to the more remote position. acs.org
The initial electrophilic activation of the diene can also dictate the site of nucleophilic attack. Protonation of the carbonyl oxygen generates a delocalized cation with positive charge density at the C2 and C4 positions, making them susceptible to nucleophilic attack. libretexts.org
The stereochemistry of the double bonds in 2,4-octadienal is not always static. Isomerization between different stereoisomers (e.g., E,E to E,Z) can occur, often promoted by heat, light (photoisomerization), or chemical catalysts.
Controlling the geometry of the C=C bonds is a significant challenge in synthesis. While many synthetic methods favor the thermodynamically more stable (E,E)-isomer, specific routes are needed to access less stable isomers like (E,Z). Furthermore, methods have been developed for the selective isomerization of a pre-formed diene. For example, a dinuclear catalytic mechanism has been reported that enables the selective transformation of thermodynamically stable (E,E)-1,3-dienes into the less stable (Z,E)-isomers. researchgate.net Such transformations are crucial for accessing specific stereoisomers that may not be directly available through primary synthetic routes.
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Advanced Analytical Methodologies for Detection and Characterization
Comprehensive Chromatographic Techniques for Volatile Compound Profiling
Chromatography is the cornerstone of volatile compound analysis, providing the necessary separation of complex mixtures prior to detection. For a compound like (E,Z)-2,4-Octadienal, several advanced gas and liquid chromatographic techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and widely used technique for the identification and quantification of volatile and semi-volatile compounds, including (E,Z)-2,4-Octadienal. The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
The identification of (E,Z)-2,4-Octadienal is achieved by comparing its retention time and mass spectrum with those of an authentic standard or by matching the experimental mass spectrum with entries in established spectral libraries, such as the NIST Mass Spectral Library. GC-MS is instrumental in studying the volatile profiles of food products where 2,4-octadienal (B1147779) isomers are formed, such as in cooked meats and fish, where they arise from the oxidation of polyunsaturated fatty acids. For instance, (E,E)-2,4-octadienal has been identified as a key volatile in cooked obscure puffer fish.
Table 1: GC-MS Retention Indices for 2,4-Octadienal on Different Stationary Phases
| Column Type | Stationary Phase | Retention Index (I) | Reference |
|---|---|---|---|
| Capillary | DB-5 (non-polar) | 1125 | |
| Capillary | BPX-5 (non-polar) | 1130 | |
| Packed | OV-101 (non-polar) | 1100 | |
| Packed | Apiezon M (non-polar) | 1084 - 1094 | |
| Capillary | DB-Wax (polar) | 1557 |
For exceedingly complex volatile mixtures where single-column GC separation is insufficient, two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. This technique employs two columns with different stationary phase selectivities connected in series. The effluent from the first column is trapped, re-focused, and rapidly injected into the second, shorter column. The result is a highly detailed, structured two-dimensional chromatogram that can separate co-eluting compounds from the first dimension.
GC×GC, often coupled with a fast-acquisition detector like a time-of-flight mass spectrometer (TOFMS), is particularly effective for analyzing the intricate aroma profiles of foods like bacon, where numerous compounds are present. While specific studies focusing solely on (E,Z)-2,4-Octadienal using GC×GC are not prevalent, the technique's power in resolving isomeric compounds and separating trace components from a complex matrix makes it an invaluable tool for its comprehensive analysis. It can effectively differentiate 2,4-octadienal isomers from other aldehydes and lipid oxidation products that might otherwise overlap in a standard GC-MS analysis.
GC-O is essential for characterizing the specific sensory impact of (E,Z)-2,4-Octadienal. Various studies have used GC-O to identify related isomers as key odorants in a range of food products. For example, (E,E)-2,4-octadienal has been described as having "cooked meat" and "sweet" aroma characteristics in cooked puffer fish. The technique can be performed using different methodologies, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis, to rank the potency of different odorants in a sample.
Table 2: Reported Aroma Descriptors for 2,4-Aldehyde Isomers from GC-O Studies
| Compound | Matrix | Reported Aroma Descriptor(s) | Reference |
|---|---|---|---|
| (E,E)-2,4-Octadienal | Cooked Obscure Puffer | Cooked meat, sweet | |
| (E,E)-2,4-Heptadienal | Green Tea Beverage | Fatty | |
| (E,E)-2,4-Decadienal | Non-smoked Bacon | Pungent, fatty | |
| (E,E)-2,4-Decadienal | Canned Tuna | Fatty, fishy |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that offers rapid analysis of volatile compounds. It couples a fast GC separation with an ion mobility spectrometer, which separates ionized molecules in the gas phase based on their size, shape, and charge as they drift through an electric field. This dual separation provides a three-dimensional data plot (GC retention time, IMS drift time, and signal intensity), enhancing the accuracy of compound identification.
The key advantages of GC-IMS include high sensitivity (detecting compounds at ppb levels), rapid analysis times, and operation at atmospheric pressure without the need for high vacuum. This makes it suitable for high-throughput screening and quality control applications in the food industry. GC-IMS can generate a unique visual fingerprint of a sample's volatile profile, allowing for quick comparison between different samples. The technique is highly effective for analyzing volatile aldehydes and other flavor compounds in complex matrices, such as non-smoked bacon, and can distinguish between samples based on their volatile fingerprints.
While GC-based methods are predominant for analyzing volatile aldehydes like (E,Z)-2,4-Octadienal, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) can be employed, particularly when derivatization is used. Direct analysis of underivatized long-chain aldehydes by HPLC with electrospray ionization (ESI)-MS is challenging due to their poor ionization efficiency.
To overcome this, a derivatization step is typically required to introduce a functional group that is readily ionizable and detectable. For example, reagents like 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH) can be used to convert the aldehyde into a highly fluorescent and ionizable analogue. This allows for highly sensitive and selective quantification using tandem mass spectrometry (MS/MS). This targeted approach, while more complex due to the sample preparation involved, can achieve extremely low limits of detection, making it suitable for trace-level quantification in biological or complex food matrices.
Extraction and Pre-concentration Techniques for Volatile Sampling
The successful analysis of (E,Z)-2,4-Octadienal is highly dependent on the initial step of isolating it from the sample matrix. The choice of extraction and pre-concentration technique is critical to ensure that the volatile profile is representative of the original sample and that the analyte is concentrated to a level sufficient for detection.
Commonly used techniques include:
Simultaneous Distillation-Extraction (SDE): This is an exhaustive technique where a sample is boiled in water, and the resulting steam is passed through an organic solvent. The volatiles are continuously extracted into the solvent, which is simultaneously boiled and condensed, concentrating the extract. SDE has been effectively used to extract volatile compounds from cooked meat and fish.
Solvent Assisted Flavour Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds at low temperatures, minimizing the risk of thermal degradation or artifact formation. It is considered a modern and less harsh alternative to SDE.
Solid-Phase Microextraction (SPME): A solvent-free, non-exhaustive equilibrium technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample or directly immersed in it. Volatiles adsorb onto the fiber and are then thermally desorbed in the hot injector of a gas chromatograph. Headspace SPME (HS-SPME) is particularly common for analyzing food aromas.
Headspace Sampling: In static headspace analysis, a sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase above the sample. A portion of this headspace gas is then injected into the GC. This is a simple and rapid method often used in conjunction with GC-IMS.
Table 3: Common Extraction Techniques for Volatile Aldehydes
| Technique | Principle | Typical Application | Advantages | Reference |
|---|---|---|---|---|
| Simultaneous Distillation-Extraction (SDE) | Exhaustive steam distillation and continuous solvent extraction. | Cooked meat, fish, complex food matrices. | Provides a comprehensive volatile profile. | |
| Solvent Assisted Flavour Evaporation (SAFE) | Gentle vacuum distillation at low temperatures. | Aroma analysis of thermally sensitive foods. | Minimizes artifact formation. | |
| Solid-Phase Microextraction (SPME) | Equilibrium-based adsorption onto a coated fiber. | Food aroma, environmental samples. | Solvent-free, simple, sensitive. | |
| Static Headspace (HS) | Equilibrium partitioning of volatiles into the gas phase. | Rapid screening with GC-IMS. | Fast, automated, minimal sample prep. |
Compound Index
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a widely utilized, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com This method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The volatile compounds, including (E,Z)-2,4-octadienal, partition between the sample matrix, the headspace, and the fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).
The selection of the fiber coating is critical for the selective extraction of target analytes. For polar compounds like aldehydes, coatings such as carboxen/polydimethylsiloxane (CAR/PDMS) are often employed to enhance extraction efficiency. mdpi.com The optimization of extraction parameters is crucial to ensure reproducible and sensitive detection of (E,Z)-2,4-octadienal.
Simultaneous Distillation Extraction (SDE)
Simultaneous Distillation Extraction (SDE), also known as the Likens-Nickerson method, is a classic technique for the isolation of volatile and semi-volatile compounds from aqueous and solid matrices. This method combines steam distillation and solvent extraction in a single apparatus, allowing for the efficient recovery of a broad range of volatile compounds.
In a typical SDE setup, the sample is heated in a flask with boiling water to generate steam, which carries the volatile compounds into a condenser. Simultaneously, a low-boiling-point organic solvent is heated in a separate flask, and its vapor also enters the condenser. The condensed steam and solvent are immiscible and are collected in a specialized U-tube, where the volatile compounds are partitioned into the organic solvent layer. The solvent is continuously returned to its boiling flask, effectively concentrating the extracted analytes.
SDE has been extensively used in the flavor and fragrance industry to extract essential oils and aroma compounds from various natural sources. The technique is particularly advantageous for the isolation of trace volatile components from complex food matrices. The choice of solvent is critical and depends on the polarity of the target analytes. For aldehydes like (E,Z)-2,4-octadienal, solvents such as dichloromethane (B109758) or pentane (B18724) are commonly used. The main advantages of SDE include its high extraction efficiency and the ability to process larger sample volumes compared to HS-SPME. However, a potential drawback is the risk of artifact formation due to the elevated temperatures used during the extraction process.
Quantitative Analysis Approaches in Chemical Research
Stable Isotope Dilution Analysis (SIDA) for Accurate Quantification
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of organic compounds in complex matrices. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte, in this case, (E,Z)-2,4-octadienal, to the sample prior to extraction and analysis. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov
Because the internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. The quantification is based on the measurement of the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, typically using mass spectrometry. elsevierpure.com
SIDA effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise results. While the development of a SIDA method requires the synthesis of the specific isotopically labeled internal standard, its application provides a level of accuracy that is difficult to achieve with other quantification methods. nih.gov The use of SIDA has been successfully demonstrated for the quantification of other aldehydes in food and biological samples, highlighting its potential for the accurate determination of (E,Z)-2,4-octadienal. elsevierpure.comresearchgate.net
Odor Activity Value (OAV) Calculation in Sensory Studies
For example, in a study on Tuotuo pork, (E,E)-2,4-decadienal, a structurally related compound to (E,Z)-2,4-octadienal, was identified as a major flavor component due to its high OAV. cabidigitallibrary.org The odor threshold of a compound can vary significantly depending on the food matrix. Therefore, it is important to determine the odor threshold in a matrix that is as similar as possible to the sample being analyzed.
The table below presents the odor thresholds and calculated OAVs for selected aldehydes in a meat model system, illustrating the varying sensory impact of different compounds.
| Compound | Odor Threshold (ppm in meat) | Concentration (example) | Calculated OAV |
| Pentanal | 2.67 | 3.0 | 1.12 |
| Hexanal (B45976) | 5.87 | 5.0 | 0.85 |
| Heptanal | 0.23 | 0.5 | 2.17 |
| (E,E)-2,4-Decadienal | 0.47 | 1.0 | 2.13 |
Data adapted from studies on lipid oxidation products in meat. researchgate.net
Chemometric and Multivariate Statistical Data Analysis for Volatilomics
The analysis of volatile compounds in complex samples often generates large and complex datasets. Chemometrics and multivariate statistical data analysis are powerful tools used to extract meaningful information from this data. nih.gov In the context of volatilomics, these methods are employed to identify patterns, classify samples, and correlate volatile compound profiles with sensory attributes or other quality parameters. nih.gov
Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly used to explore the relationships between samples and variables (volatile compounds). PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original information. It allows for the visualization of the data in a lower-dimensional space, revealing groupings, trends, and outliers. nih.gov
In a study discriminating between beef and pork, PCA of the volatile compound data demonstrated a clear separation between the two meat types. nih.gov By examining the loadings plot, it is possible to identify the volatile compounds that are most responsible for the observed separation. This approach can be used to pinpoint the role of (E,Z)-2,4-octadienal in differentiating between samples based on factors such as processing, storage conditions, or origin.
PLS-DA is a supervised technique that is used to build a predictive model to classify samples into predefined groups. This method is particularly useful when the goal is to identify biomarkers that can be used for authentication or quality control. By applying these chemometric tools to datasets containing (E,Z)-2,4-octadienal, researchers can gain a deeper understanding of its significance in the context of the entire volatile profile.
Ecological and Broader Biological Significance Non Human Research
Role in Inter- and Intra-Species Chemical Communication
(E,Z)-2,4-Octadienal has been identified as a component in the chemical signaling of insects. Notably, it is a constituent of the aeration extract of the bed bug (Cimex lectularius), suggesting a role in inter-species communication, potentially as a signal perceived by other organisms. While its precise function in this context is not fully elucidated, the presence of this and other aldehydes in insect secretions is well-documented to mediate behaviors such as aggregation, alarm, and defense.
In the broader context of chemical ecology, aldehydes are pivotal in the communication of numerous insect species. For instance, structurally similar compounds, such as various isomers of 2,4-heptadienal and other octadienals, are known to act as attractants or components of pheromone blends in different insects. This suggests that (E,Z)-2,4-octadienal likely functions within a complex bouquet of volatile compounds to elicit specific behavioral responses in the organisms that produce and perceive it.
Contribution to the Sensory Attributes and Quality of Natural Products
The presence and concentration of (E,Z)-2,4-octadienal significantly impact the aroma and flavor profiles of a variety of natural products, particularly those susceptible to lipid oxidation.
(E,Z)-2,4-Octadienal is a recognized aroma compound that can be formed during the processing and storage of foods rich in polyunsaturated fatty acids. Its formation is often associated with the enzymatic or auto-oxidative degradation of lipids. For example, in the context of fish oil, the presence of related compounds like (E,E)-2,4-octadienal and various 2,4-decadienals is linked to the development of characteristic aromas. While direct studies on the evolution of (E,Z)-2,4-octadienal during fruit ripening are not extensively detailed in the provided search results, the general principles of lipid oxidation suggest its concentration can change as fruits mature and undergo senescence.
The processing of natural products, especially those involving heat or exposure to oxygen, can accelerate the formation of (E,Z)-2,4-octadienal, thereby altering the final sensory profile of the food item. Similarly, during storage, ongoing oxidative processes can lead to an increase in its concentration, contributing to changes in the aroma, which may be perceived as stale or rancid depending on the concentration and the food matrix.
The formation of (E,Z)-2,4-octadienal through lipid oxidation makes it a potential indicator of product freshness and deterioration. In products where its presence is associated with off-flavors, an increase in its concentration over time can signal a decline in quality. Monitoring the levels of this and other volatile aldehydes can thus serve as a valuable tool for quality control in the food industry.
Conversely, in certain products, a specific concentration of (E,Z)-2,4-octadienal might be characteristic of a particular processing method or origin, potentially making it a marker for authenticity. However, further research is required to establish its reliability as a definitive indicator for specific products.
Involvement in Plant Defense Mechanisms and Stress Responses
While specific studies directly implicating (E,Z)-2,4-octadienal in plant defense are not extensively available in the provided search results, the production of volatile aldehydes is a known plant response to biotic and abiotic stress. These compounds can act as signaling molecules within the plant, triggering defense responses in undamaged tissues. They can also be released into the atmosphere to warn neighboring plants of impending threats or to attract the natural enemies of herbivores. Given its chemical nature as a reactive aldehyde, it is plausible that (E,Z)-2,4-octadienal could play a role in these complex defense cascades, although more targeted research is needed to confirm its specific functions.
Future Research Directions and Methodological Advancements
Application of Untargeted Metabolomics and Volatilomics for Comprehensive Profiling
Untargeted metabolomics and volatilomics stand as powerful future tools for the comprehensive profiling of (E,Z)-2,4-Octadienal in complex matrices. nih.govyoutube.com These hypothesis-free approaches aim to measure as many small molecules as possible, providing a detailed snapshot of the chemical environment in which the compound exists. mdpi.com By applying these techniques, researchers can move beyond simple quantification to understand the broader metabolic network associated with (E,Z)-2,4-Octadienal.
Future studies should employ untargeted volatilomics, using techniques like solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS), to map the complete volatile profile of systems where (E,Z)-2,4-Octadienal is present, such as in food products during storage or processing. mdpi.commdpi.com This can help identify novel precursor compounds, degradation products, and other volatiles that may interact with or influence the sensory perception of (E,Z)-2,4-Octadienal. nih.gov For instance, analyzing the full volatilome can reveal how changes in storage conditions affect not just the concentration of this specific aldehyde, but the entire aroma chemistry. mdpi.com
Table 1: Potential Applications of Untargeted 'Omics' in (E,Z)-2,4-Octadienal Research
| Research Area | Methodology | Potential Outcomes |
|---|---|---|
| Food Science | Untargeted Volatilomics (GC-MS) | Identification of synergistic or antagonistic aroma compounds; Mapping degradation pathways during processing and storage. nih.gov |
| Environmental Science | Untargeted Metabolomics (LC-MS) | Profiling its presence and transformation in various environmental matrices; Identifying biomarkers of lipid peroxidation. |
This comprehensive profiling will be instrumental in building detailed metabolic maps and understanding the compound's role in the broader context of flavor chemistry, environmental science, and potentially as a biomarker of physiological states. nih.govmdpi.com
Deeper Elucidation of Novel Biosynthetic and Degradative Enzyme Systems
The formation of (E,Z)-2,4-Octadienal is primarily linked to the lipid peroxidation of polyunsaturated fatty acids, a process mediated by specific enzymes. While the general lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is known to produce C6 and C9 aldehydes, the specific enzymes responsible for the production of C8 compounds like 2,4-octadienal (B1147779) are not well-defined. researchgate.netresearchgate.net
Future research must focus on the discovery and characterization of novel LOX and HPL isoenzymes with specific affinities for precursors that yield eight-carbon aldehydes. nih.gov This involves prospecting diverse biological sources, from plants to microorganisms, and using functional genomics to identify the genes encoding these enzymes. nih.govmdpi.com A deeper understanding of these biosynthetic pathways could enable the biotechnological production of "natural" (E,Z)-2,4-Octadienal for the flavor and fragrance industry. researchgate.net
Equally important is the elucidation of its degradation pathways. Aldehyde dehydrogenases (ALDH) and other oxidoreductases are likely involved in its metabolism. nih.gov Research should aim to identify the specific enzymes that catalyze the detoxification or transformation of this reactive aldehyde in biological systems. Understanding these degradative systems is crucial for assessing its persistence and biological impact.
Table 2: Key Enzyme Classes for Future Investigation
| Enzyme Class | Role in Relation to (E,Z)-2,4-Octadienal | Research Objective |
|---|---|---|
| Lipoxygenase (LOX) | Biosynthesis (Initial oxidation of fatty acids) | Identify isoenzymes with specificity for C8-aldehyde precursors. nih.gov |
| Hydroperoxide Lyase (HPL) | Biosynthesis (Cleavage of hydroperoxides) | Characterize HPLs that produce octadienal isomers. nih.govnih.gov |
| Aldehyde Dehydrogenase (ALDH) | Degradation (Oxidation to carboxylic acid) | Isolate and characterize ALDHs active on α,β-unsaturated dienals. nih.gov |
Advanced Computational and Theoretical Chemistry Studies on Structure-Reactivity Relationships
As an α,β-unsaturated aldehyde, (E,Z)-2,4-Octadienal possesses a conjugated π-system that dictates its chemical reactivity. rsc.orglibretexts.org Its structure includes multiple reactive sites, primarily the carbonyl carbon and the β-carbon, which are susceptible to nucleophilic attack (1,2- and 1,4-addition, respectively). libretexts.orgpressbooks.pub The specific (E,Z) stereochemistry influences the molecule's three-dimensional shape and the accessibility of these electrophilic centers.
Future research should harness advanced computational and theoretical chemistry methods, such as Density Functional Theory (DFT), to model the structure and electronic properties of (E,Z)-2,4-Octadienal. researchgate.netresearchgate.net Such studies can provide precise insights into:
Electron Distribution and Reactivity: Calculating the partial charges on each atom to predict which sites are most susceptible to nucleophilic attack by biological molecules like amino acids (e.g., cysteine, lysine) or DNA bases. nih.govnih.gov
Reaction Mechanisms: Modeling the transition states and activation energies for its reactions, including oxidation, reduction, and adduct formation. This can help explain its stability and how it might interact with and potentially damage cellular components. researchgate.net
Stereochemical Influence: Comparing the calculated properties of the (E,Z)- isomer with its (E,E)- counterpart to understand how stereochemistry affects reactivity, biological activity, and sensory properties.
These computational approaches offer a powerful, cost-effective way to predict the chemical behavior of (E,Z)-2,4-Octadienal, guiding experimental studies on its toxicology and its role as a signaling molecule. nih.gov
Development of Innovative Sensor Technologies for Real-time Monitoring
The ability to monitor volatile compounds like (E,Z)-2,4-Octadienal in real-time is critical for applications ranging from food quality control to environmental monitoring. nih.gov As a product of lipid oxidation, its presence can be an early indicator of food spoilage or oxidative stress. nih.gov Current detection methods, while accurate, are often lab-based and not suitable for continuous monitoring.
The future lies in the development of innovative and portable sensor technologies, such as electronic noses (e-noses), specifically tuned for the detection of unsaturated aldehydes. researchgate.netmdpi.com These devices utilize an array of gas sensors (e.g., metal oxide semiconductors, colorimetric sensors) that generate a unique "fingerprint" response to a specific volatile profile. mdpi.comresearchgate.net
Key research directions in this area include:
Developing Selective Materials: Synthesizing novel sensor materials with high selectivity and sensitivity for α,β-unsaturated aldehydes, capable of distinguishing (E,Z)-2,4-Octadienal from similar compounds like hexanal (B45976) or other isomers. researchgate.netresearchgate.net
Miniaturization and Integration: Creating miniaturized, low-cost sensor systems that can be integrated into food packaging ("smart packaging") to provide a visual indication of freshness or into wearable devices for monitoring environmental exposure. acs.org
Advanced Data Analysis: Applying machine learning algorithms to sensor array data to improve the accuracy and reliability of detection, allowing for the quantitative prediction of (E,Z)-2,4-Octadienal concentration in complex gas mixtures. nih.gov
Such technologies would enable rapid, on-site assessment of food quality, providing a valuable tool for both industry and consumers to monitor the products of lipid oxidation. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
